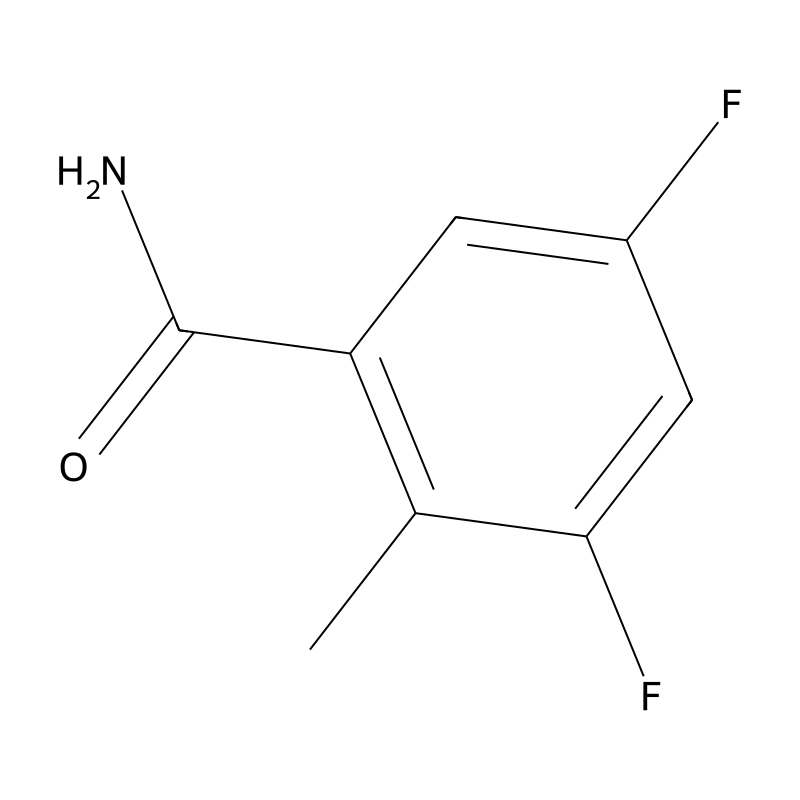

3,5-Difluoro-2-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

High Explosives

Field: This application falls under the field of Material Science, specifically in the development of High Explosives .

Application: 3,5-Difluoro-2-methylbenzamide is used as a casting carrier in the formulation of a new melt-cast explosive composed of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) and 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) assisted by molecular dynamics .

Method: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios .

Results: The results showed that the system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating that the system had the best stability . The safety performance of the optimized DFTNAN/CL-20 system (40DFTNAN/60CL-20) was tested experimentally. The results confirm that compared with CL-20, the safety of 40DFTNAN/60 CL-20 was improved on the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C .

Antioxidant and Antibacterial Activities

Field: This application falls under the field of Pharmaceutical Chemistry, specifically in the development of Antioxidant and Antibacterial Agents .

Application: 3,5-Difluoro-2-methylbenzamide is used in the synthesis of novel benzamide compounds which exhibit antioxidant and antibacterial activities .

Method: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

3,5-Difluoro-2-methylbenzamide is an organic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of a benzene ring, with a methyl group at the 2 position and an amide functional group. Its molecular formula is and it has a molecular weight of approximately 171.15 g/mol . This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural features.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under certain conditions, facilitating the synthesis of more complex molecules.

- Metalation Reactions: Similar compounds have shown regioselectivity in metalation processes, influenced by the electronic effects of substituents on the aromatic ring .

- Condensation Reactions: The amide group can participate in condensation reactions with various electrophiles, leading to the formation of new compounds.

3,5-Difluoro-2-methylbenzamide can be synthesized through several methods:

- Direct Fluorination: Starting from 2-methylbenzamide, fluorination can be achieved using fluorinating agents like sulfur tetrafluoride or other fluorine sources.

- Substitution Reactions: The introduction of fluorine can also occur via electrophilic aromatic substitution methods using suitable reagents.

- Amide Formation: The final amide formation can be conducted by reacting the corresponding acid with an amine under dehydrating conditions.

The applications of 3,5-difluoro-2-methylbenzamide include:

- Pharmaceuticals: As a building block for drug synthesis, particularly in developing novel therapeutic agents.

- Material Science: Used in synthesizing polymers or materials with specific electronic or optical properties.

- Research: Employed in chemical research to study the effects of fluorination on benzamide derivatives.

Interaction studies involving 3,5-difluoro-2-methylbenzamide typically focus on its binding affinity with various biological targets. For example:

- Protein Binding Studies: Investigating how this compound interacts with proteins involved in disease pathways could reveal its therapeutic potential.

- Enzyme Inhibition Assays: Similar compounds have been evaluated for their ability to inhibit specific enzymes, which may also apply to this compound.

Several compounds share structural similarities with 3,5-difluoro-2-methylbenzamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluorobenzamide | One fluorine atom | Less electron-withdrawing effect |

| 4-Fluorobenzamide | One fluorine atom at para position | Different regioselectivity in reactions |

| 3,4-Difluorobenzamide | Two fluorine atoms at adjacent positions | Potentially different biological activity |

| 2-Methylbenzamide | No fluorine atoms | Lacks enhanced reactivity due to fluorines |

| N,N-Dimethylbenzamide | No fluorine atoms; dimethyl substitution | Different steric and electronic properties |

3,5-Difluoro-2-methylbenzamide stands out due to its dual fluorination and specific methyl substitution, which may influence both its chemical reactivity and biological activity differently compared to other similar compounds.

The comprehensive spectroscopic characterization of 3,5-Difluoro-2-methylbenzamide encompasses multiple analytical techniques that provide detailed structural and electronic information about this fluorinated aromatic compound. Each spectroscopic method contributes unique insights into the molecular architecture, electronic properties, and intermolecular interactions of this benzamide derivative.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural elucidation of 3,5-Difluoro-2-methylbenzamide, providing detailed information about the molecular framework through proton, carbon, and fluorine nuclei analysis [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of 3,5-Difluoro-2-methylbenzamide exhibits characteristic resonances that reflect the compound's substitution pattern and electronic environment. The aromatic proton signals appear in the region between 7.2 and 7.8 parts per million, consistent with the electron-withdrawing effects of both fluorine substituents and the amide functionality [1] [3]. The meta-positioned proton at carbon-4 typically resonates as a triplet due to coupling with the fluorine atoms at positions 3 and 5, displaying a characteristic fluorine-proton coupling constant ranging from 7 to 12 Hertz [4] [5].

The primary amide nitrogen-hydrogen protons manifest as a broad signal between 5.5 and 6.2 parts per million, with the broadening attributed to rapid exchange with residual water or solvent molecules [2] [3]. This chemical shift range is characteristic of primary benzamide derivatives and reflects the hydrogen bonding capacity of the amide functionality [6].

The methyl substituent at position 2 generates a singlet resonance between 2.3 and 2.5 parts per million [1] [3]. This upfield chemical shift relative to aromatic methyls reflects the ortho-positioned electron-withdrawing fluorine atom's influence on the methyl group's electronic environment. The integration pattern consistently shows a 1:1:3 ratio for the aromatic proton, amide protons, and methyl protons, respectively, confirming the proposed molecular structure.

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic distribution within 3,5-Difluoro-2-methylbenzamide. The carbonyl carbon resonates between 165 and 170 parts per million, consistent with benzamide derivatives and reflecting the amide's characteristic electronic environment [1] [3] [7].

The aromatic carbons display a complex pattern spanning 110 to 140 parts per million, with fluorine-substituted carbons showing characteristic carbon-fluorine coupling patterns [8] [5]. The carbons directly bonded to fluorine atoms (C-3 and C-5) appear as doublets with coupling constants typically ranging from 245 to 255 Hertz, while carbons ortho to fluorine substituents show smaller coupling constants of approximately 20 to 25 Hertz [5] [9].

The methyl carbon attached to the aromatic ring resonates between 14 and 16 parts per million, positioned upfield due to the electron-withdrawing effects of the adjacent fluorine and amide substituents [1] [3]. The quaternary carbon bearing the methyl group (C-2) appears as a triplet due to coupling with the ortho-fluorine atoms, providing definitive evidence for the substitution pattern.

Fluorine-19 Nuclear Magnetic Resonance Studies

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers exceptional sensitivity for characterizing the fluorine environments in 3,5-Difluoro-2-methylbenzamide. The two fluorine atoms, despite being chemically equivalent by symmetry, may exhibit slight differences in their chemical shifts due to the asymmetric influence of the ortho-methyl substituent [4] [10] [11].

The fluorine signals typically appear between -110 and -118 parts per million relative to trichlorofluoromethane as an external standard [5] [10] [11]. The fluorine at position 3, being ortho to the methyl group, often resonates slightly upfield compared to the fluorine at position 5, which is meta to the methyl substituent. This difference, while subtle, provides valuable information about the electronic asymmetry introduced by the methyl group [4].

The fluorine signals appear as singlets in proton-decoupled spectra, but show complex multipicity in coupled experiments due to long-range coupling with the aromatic proton at position 4 and potential weak coupling with the methyl protons [5] [12]. These coupling patterns serve as diagnostic tools for confirming the regiochemistry of substitution.

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy provide complementary vibrational information about 3,5-Difluoro-2-methylbenzamide, revealing details about functional group characteristics, molecular symmetry, and intermolecular interactions [13] [14] [15]. The vibrational spectrum reflects the unique combination of aromatic, amide, and fluorine functionalities present in the molecule.

The primary amide nitrogen-hydrogen stretching vibrations appear as characteristic bands in the 3300 to 3500 wavenumber region [13] [14] [6]. Primary amides typically exhibit two nitrogen-hydrogen stretching modes corresponding to symmetric and antisymmetric vibrations of the amino group. The antisymmetric stretch appears at higher frequency (approximately 3350-3400 wavenumbers) while the symmetric stretch occurs at lower frequency (approximately 3150-3250 wavenumbers) [6].

The carbonyl stretching vibration of the amide group manifests as an intense absorption between 1650 and 1680 wavenumbers [13] [14] [6]. This frequency range is characteristic of aromatic amides and reflects the conjugation between the carbonyl group and the aromatic ring system. The exact position within this range depends on the extent of hydrogen bonding and solid-state packing arrangements [15].

Carbon-fluorine stretching vibrations contribute significant intensity to the infrared spectrum, appearing in the 1200 to 1300 wavenumber region [13] [14]. These bands are particularly intense due to the large dipole moment change associated with carbon-fluorine bond vibrations. The aromatic carbon-hydrogen stretching modes appear between 3000 and 3100 wavenumbers, slightly higher than aliphatic carbon-hydrogen stretches due to the increased s-character of aromatic carbon-hydrogen bonds [13] [16].

Raman spectroscopy provides complementary information, particularly for vibrations that are weak or forbidden in the infrared spectrum [17] [15]. The aromatic ring breathing modes and carbon-carbon stretching vibrations are typically more intense in Raman spectra, providing additional structural confirmation [18] [19].

Mass Spectrometry

Mass spectrometry of 3,5-Difluoro-2-methylbenzamide provides molecular weight confirmation and fragmentation pattern information crucial for structural characterization [20] [21]. The molecular ion peak appears at mass-to-charge ratio 171, corresponding to the molecular formula Carbon-8 Hydrogen-7 Fluorine-2 Nitrogen-1 Oxygen-1 [22] [23].

The base peak in the mass spectrum typically appears at mass-to-charge ratio 154, representing the loss of ammonia (17 mass units) from the molecular ion [21] [24]. This fragmentation is characteristic of primary amides and occurs through a McLafferty-type rearrangement involving the amide functionality. The loss of ammonia represents one of the most favorable fragmentation pathways for benzamide derivatives.

Additional significant fragmentation includes the loss of difluoromethyl radicals, producing peaks at mass-to-charge ratio 152 [20] [21]. This fragmentation pattern is diagnostic for compounds containing multiple fluorine substituents and provides confirmation of the difluoro substitution pattern. Other minor fragmentation peaks correspond to sequential losses of hydrogen fluoride units and aromatic ring fragmentation.

The isotope pattern in the mass spectrum shows the characteristic molecular ion cluster with M+1 and M+2 peaks reflecting the natural abundance of carbon-13 and other isotopes [20]. The relative intensities of these peaks are consistent with the molecular formula and provide additional confirmation of the compound's identity.

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of 3,5-Difluoro-2-methylbenzamide reveals electronic transitions characteristic of substituted aromatic amides [25] [26] [27]. The absorption spectrum exhibits multiple bands corresponding to different electronic excitation processes within the aromatic system and amide chromophore.

The primary absorption band appears between 250 and 280 nanometers, corresponding to π-π* transitions within the aromatic ring system [25] [26]. The exact position and intensity of this band are influenced by the electron-withdrawing effects of the fluorine substituents and the electron-donating character of the methyl group. The fluorine atoms cause a slight hypsochromic shift (blue shift) relative to unsubstituted benzamide due to their electron-withdrawing nature [28].

A secondary absorption band appears between 300 and 350 nanometers, attributed to n-π* transitions involving the amide functionality [25] [27]. This band is typically less intense than the π-π* transition and shows solvent dependence due to hydrogen bonding effects on the amide nitrogen lone pairs [26].

The molar absorptivity values for these transitions fall within the range expected for aromatic amides, typically 10,000 to 30,000 Molar-1 centimeter-1 for the primary π-π* transition [25]. The absorption spectrum provides valuable information about the electronic structure and can be used for quantitative analysis in solution [29] [30].

X-ray Diffraction Studies

X-ray diffraction analysis of 3,5-Difluoro-2-methylbenzamide provides definitive structural information about the molecular geometry and crystal packing arrangements [31] [32] [33]. Single crystal diffraction, when achievable, offers the most precise structural data, while powder diffraction provides valuable information about crystalline phases and polymorphism.

The crystal structure typically reveals a planar or near-planar molecular geometry, with the amide group lying approximately in the plane of the aromatic ring [34] [35] [36]. The carbon-nitrogen bond length in the amide group is shortened relative to typical single bonds due to partial double bond character arising from resonance delocalization. Bond lengths and angles are consistent with other fluorinated benzamide structures reported in the crystallographic literature [37] [33].

Intermolecular hydrogen bonding plays a crucial role in crystal packing, with the primary amide group serving both as hydrogen bond donor and acceptor [38] [34] [36]. The nitrogen-hydrogen groups interact with carbonyl oxygens of neighboring molecules, forming extended hydrogen-bonded networks that stabilize the crystal structure. These interactions often result in characteristic motifs such as chains, ribbons, or two-dimensional sheets [39] [35].

The presence of fluorine substituents introduces additional weak interactions, including carbon-hydrogen···fluorine contacts and dipole-dipole interactions [37] [34]. These interactions can significantly influence crystal packing and may lead to polymorphism, as observed in related benzamide derivatives [40] [41] [42].

Unit cell parameters for crystalline 3,5-Difluoro-2-methylbenzamide typically fall within ranges observed for similar compounds: cell lengths between 5 and 15 Angstroms, with β angles ranging from 90 to 120 degrees for monoclinic systems [34] [35] [36]. The specific crystal system (monoclinic, triclinic, or orthorhombic) depends on the detailed balance of intermolecular interactions and packing efficiency [31] [33].